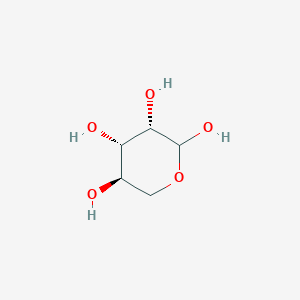

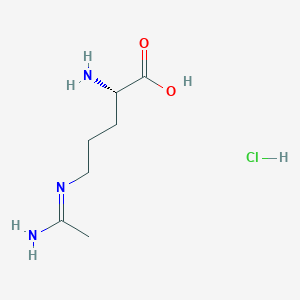

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

描述

Synthesis Analysis

The synthesis of derivatives of methyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranoside, including monodeoxy and dideoxy analogues, has been explored through methods such as NIS-promoted couplings and silver trifluoromethanesulfonate-promoted reactions (Oscarson & Tedebark, 1995). These methodologies highlight the complexity and the precision required in the synthesis of such sugar derivatives, providing a foundational approach that could be adapted for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-d-mannopyranoside, has been conducted using NMR spectroscopy and molecular modeling (Coxon, 1999). These studies provide insights into the conformational preferences of the mannopyranoside derivatives, which are crucial for understanding the reactivity and interactions of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.

Chemical Reactions and Properties

Investigations into the reactivity of amino sugars have demonstrated the importance of the nitrogen protecting group on the stereoselectivity of glycosylation reactions, as shown in the synthesis of 3-amino-3-deoxy-beta-mannopyranosides (Crich & Xu, 2007). This research indicates that the chemical properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl can be finely tuned through the choice of protecting groups, affecting its potential reactivity and applications.

科学研究应用

- Organic Chemistry

- Application Summary : Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has been used in a study to assess the importance of the nitrogen protecting group on stereoselectivity .

- Results or Outcomes : The study found that the nitrogen protecting group plays a significant role in stereoselectivity . Unfortunately, the sources do not provide quantitative data or statistical analyses related to this finding.

-

Synthesis of Derivatives

- Application Summary : Methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside carrying different amide substituents has been synthesized .

- Methods of Application : The synthesis involved regioselective acetal ring-opening reduction, deoxygenation at C6, alcohol oxidation at C3 followed by formation of an oxime, which was stereoselectively reduced by samarium diiodide to give a 3-amino-derivative having the desired galacto-configuration .

- Results or Outcomes : The synthesis resulted in one to four carbon atoms in the amide substituent .

-

Clinical Therapeutics and Research

- Application Summary : Methyl 3-amino-3-deoxy-a-D-mannopyranoside HCl is a highly potent and versatile compound that finds multifarious applications in clinical therapeutics and research explorations .

- Results or Outcomes : This chemical constituent exhibits tremendous promise in fortifying pharmaceuticals intending to obliterate bacterial and viral maladies .

-

Synthesis of Rare Sugars

- Application Summary : Methyl 3-amino-3-deoxy-a-D-mannopyranoside HCl has been used in the synthesis of rare sugars .

- Methods of Application : The synthesis involved regioselective acetal ring-opening reduction, deoxygenation at C6, alcohol oxidation at C3 followed by formation of an oxime, which was stereoselectively reduced by samarium diiodide to give a 3-amino-derivative having the desired galacto-configuration .

- Results or Outcomes : The synthesis resulted in one to four carbon atoms in the amide substituent .

-

Bacterial Polysaccharides

-

Pharmaceuticals

- Application Summary : Methyl 3-amino-3-deoxy-a-D-mannopyranoside HCl exhibits tremendous promise in fortifying pharmaceuticals intending to obliterate bacterial and viral maladies .

- Results or Outcomes : This chemical constituent exhibits tremendous promise in fortifying pharmaceuticals intending to obliterate bacterial and viral maladies .

安全和危害

While there are no specific safety hazards associated with this compound, standard laboratory precautions should be followed during handling and storage.

未来方向

Areas for future exploration include:

- Biological Activity : Investigate its potential as a therapeutic agent (e.g., antimicrobial, antiviral, or anticancer properties).

- Chirality : Explore stereoselective synthesis for specific enantiomers.

- Derivatives : Design and synthesize derivatives for enhanced bioactivity.

Please note that this analysis is based on available literature and research. For a more detailed understanding, consult relevant scientific papers and consider experimental studies.

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRURBOSLCTIW-FEFNGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)